P-dAdo-P-dAdo-P-dAdo
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Overview
Description
P-dAdo-P-dAdo-P-dAdo, also known as 5’-deoxyadenosyl-5’-deoxyadenosyl-5’-deoxyadenosyl, is a compound that plays a significant role in various biochemical processes. It is a derivative of adenosine, a nucleoside that is a fundamental building block of nucleic acids. This compound is particularly notable for its involvement in radical S-adenosyl methionine (SAM) enzyme reactions, where it acts as a radical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-dAdo-P-dAdo-P-dAdo typically involves the use of radical SAM enzymes. These enzymes facilitate the homolytic cleavage of S-adenosyl methionine to generate the 5’-deoxyadenosyl radical, which then participates in various biochemical transformations . The reaction conditions often require the presence of a [4Fe-4S] cluster, which is essential for the enzyme’s activity.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the enzymatic processes involved. advancements in biotechnology and enzyme engineering have made it possible to produce this compound in larger quantities for research purposes. The use of recombinant DNA technology to express radical SAM enzymes in microbial hosts is one such method.
Chemical Reactions Analysis
Types of Reactions
P-dAdo-P-dAdo-P-dAdo undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various radical species.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving the radical intermediate are crucial in many biochemical pathways.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
S-adenosyl methionine: Acts as a precursor.
[4Fe-4S] clusters: Essential for the activity of radical SAM enzymes.
Non-native substrates: Such as 4-hydroxy phenyl propanoic acid, which can be used to probe the radical chemistry.
Major Products
The major products formed from reactions involving this compound depend on the specific biochemical pathway. For example, in the HydG enzyme reaction, the products include carbon monoxide and cyanide, which are essential for the assembly of the catalytic H-cluster of [Fe-Fe] hydrogenase .
Scientific Research Applications
P-dAdo-P-dAdo-P-dAdo has several scientific research applications, including:
Chemistry: Used to study radical chemistry and the mechanisms of radical SAM enzymes.
Biology: Plays a role in the biosynthesis of various cofactors and secondary metabolites.
Industry: Used in the production of biofuels and other biotechnological applications.
Mechanism of Action
The mechanism of action of P-dAdo-P-dAdo-P-dAdo involves the generation of a 5’-deoxyadenosyl radical through the homolytic cleavage of S-adenosyl methionine. This radical then participates in various biochemical transformations, often involving hydrogen atom abstraction. The molecular targets and pathways involved include the [4Fe-4S] clusters and the radical SAM enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to P-dAdo-P-dAdo-P-dAdo include:
S-adenosyl methionine: The precursor to the 5’-deoxyadenosyl radical.
5’-deoxyadenosine: A simpler derivative that also participates in radical chemistry.
Other radical SAM enzyme intermediates: Such as those involved in the biosynthesis of biotin and lipoate.
Uniqueness
This compound is unique due to its specific role as a radical intermediate in radical SAM enzyme reactions. Its ability to participate in a wide range of biochemical transformations makes it a valuable compound for research in various fields.
Properties
Molecular Formula |
C30H38N15O16P3 |
---|---|
Molecular Weight |
957.6 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C30H38N15O16P3/c31-25-22-28(37-7-34-25)43(10-40-22)19-1-13(46)16(57-19)4-55-63(50,51)61-15-3-21(45-12-42-24-27(33)36-9-39-30(24)45)59-18(15)6-56-64(52,53)60-14-2-20(58-17(14)5-54-62(47,48)49)44-11-41-23-26(32)35-8-38-29(23)44/h7-21,46H,1-6H2,(H,50,51)(H,52,53)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39)(H2,47,48,49)/t13-,14-,15-,16+,17+,18+,19+,20+,21+/m0/s1 |
InChI Key |
VCORFLZFSPUNDN-UAGCYRGNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O[C@H]4C[C@@H](O[C@@H]4COP(=O)(O)O[C@H]5C[C@@H](O[C@@H]5COP(=O)(O)O)N6C=NC7=C(N=CN=C76)N)N8C=NC9=C(N=CN=C98)N)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4COP(=O)(O)OC5CC(OC5COP(=O)(O)O)N6C=NC7=C(N=CN=C76)N)N8C=NC9=C(N=CN=C98)N)O |
Origin of Product |
United States |
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